CCG-232964

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H15ClN2O3S |

|---|---|

Molecular Weight |

338.8 g/mol |

IUPAC Name |

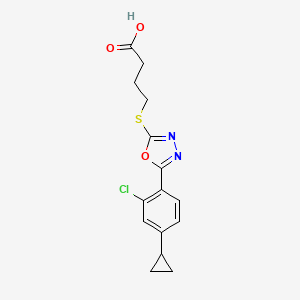

4-[[5-(2-chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butanoic acid |

InChI |

InChI=1S/C15H15ClN2O3S/c16-12-8-10(9-3-4-9)5-6-11(12)14-17-18-15(21-14)22-7-1-2-13(19)20/h5-6,8-9H,1-4,7H2,(H,19,20) |

InChI Key |

AKQOOCVXRXDGNN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)C3=NN=C(O3)SCCCC(=O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to CCG-232964: A Potent Inhibitor of the Rho/MRTF/SRF Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CCG-232964, a novel small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in fibrosis, making this compound a promising candidate for the development of antifibrotic therapies.

The Rho/MRTF/SRF Signaling Pathway

The Rho/MRTF/SRF signaling cascade is a key mechanotransduction pathway that translates extracellular signals and changes in the actin cytoskeleton into transcriptional responses.

-

Activation: The pathway is initiated by the activation of Rho GTPases, often in response to stimuli such as lysophosphatidic acid (LPA) or transforming growth factor-beta (TGF-β).

-

Actin Dynamics: Activated Rho promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin).

-

MRTF-A Translocation: In its inactive state, MRTF-A is sequestered in the cytoplasm through its association with G-actin. The depletion of the cellular G-actin pool, due to F-actin polymerization, leads to the dissociation of MRTF-A from G-actin.

-

Nuclear Import and SRF Interaction: Once released, MRTF-A translocates to the nucleus, where it binds to the Serum Response Factor (SRF), a MADS-box transcription factor.

-

Gene Transcription: The MRTF-A/SRF complex then binds to Serum Response Elements (SREs) in the promoter regions of target genes, driving the transcription of pro-fibrotic and cytoskeletal genes, such as connective tissue growth factor (CTGF) and alpha-smooth muscle actin (α-SMA).

Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.

This compound: A Potent and Orally Bioavailable Inhibitor

This compound belongs to a novel class of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids identified through a phenotypic high-throughput screen. This class of compounds has demonstrated remarkable potency in inhibiting Rho/MRTF/SRF-mediated gene transcription.

Quantitative Data

The following table summarizes the reported in vitro potency of the lead compound and the significant improvement achieved with the development of this compound and related compounds.

| Compound | IC50 (SRF-Luciferase Reporter Assay) | Cell Line | Notes |

| Lead Compound | 180 nM | NIH 3T3 | Initial hit from high-throughput screening.[1][2] |

| This compound | Sub-nanomolar (estimated) | NIH 3T3 | A highly potent, orally bioavailable derivative.[1][3] |

Note: The exact IC50 for this compound is not publicly available in the referenced abstract but is described as having a 5-order-of-magnitude improvement in potency from the initial 180 nM lead.

Experimental Protocols

SRF-Luciferase Reporter Gene Assay

This assay is the primary method for quantifying the inhibitory activity of compounds on the Rho/MRTF/SRF pathway.

Objective: To measure the ability of a test compound to inhibit serum-induced activation of an SRF-responsive luciferase reporter gene.

Materials:

-

NIH 3T3 cells stably transfected with a pGL4.34[SRF-RE/luc2P] vector.

-

Dulbecco's Modified Eagle's Medium (DMEM).

-

Fetal Bovine Serum (FBS).

-

Test compound (e.g., this compound).

-

Luciferase Assay System (e.g., Promega ONE-Glo™).

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Methodology:

-

Cell Seeding: Seed the stably transfected NIH 3T3 cells into 96-well plates at a density of 1 x 104 cells/well in DMEM supplemented with 10% FBS and allow them to adhere overnight.

-

Serum Starvation: The following day, replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells and reduce basal SRF activity.

-

Compound Treatment: Prepare serial dilutions of the test compound in serum-free DMEM. Add the compound solutions to the appropriate wells and incubate for 1 hour.

-

Stimulation: Induce the pathway by adding FBS to a final concentration of 15%.

-

Incubation: Incubate the plates for 6-8 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO) and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Caption: Workflow for the SRF-Luciferase Reporter Gene Assay.

In Vivo Bleomycin-Induced Dermal Fibrosis Model

This animal model is used to evaluate the antifibrotic efficacy of this compound in a disease-relevant context.

Objective: To determine if oral administration of this compound can reduce the development of dermal fibrosis induced by bleomycin in mice.

Materials:

-

C57BL/6 mice.

-

Bleomycin sulfate.

-

Phosphate-buffered saline (PBS).

-

Test compound (this compound) formulated for oral gavage.

-

Vehicle control.

-

Hydroxyproline assay kit.

-

Histology reagents (formalin, paraffin, Masson's trichrome stain).

Methodology:

-

Acclimatization: Acclimate mice for at least one week before the start of the experiment.

-

Fibrosis Induction: Administer daily subcutaneous injections of bleomycin (e.g., 100 µL of a 1 mg/mL solution) or PBS (control) to a shaved area on the back of the mice for a period of 3-4 weeks.

-

Compound Administration: Concurrently with bleomycin injections, administer this compound or vehicle control daily via oral gavage.

-

Tissue Collection: At the end of the treatment period, euthanize the mice and collect skin biopsies from the injection sites.

-

Histological Analysis: Fix a portion of the skin tissue in formalin, embed in paraffin, and stain with Masson's trichrome to visualize collagen deposition and assess dermal thickness.

-

Hydroxyproline Assay: Use the remaining skin tissue to measure the total collagen content via a hydroxyproline assay. Hydroxyproline is a major component of collagen.

-

Data Analysis: Compare the dermal thickness and hydroxyproline content between the different treatment groups (PBS, bleomycin + vehicle, bleomycin + this compound) using appropriate statistical tests (e.g., ANOVA).

Conclusion

This compound is a highly potent and orally bioavailable inhibitor of the Rho/MRTF/SRF signaling pathway. Its ability to dose-dependently reduce the expression of pro-fibrotic genes in vitro and significantly attenuate the development of dermal fibrosis in a preclinical in vivo model highlights its potential as a novel therapeutic agent for fibrotic diseases such as scleroderma. Further investigation into the precise molecular target and the long-term safety profile of this compound is warranted to advance its clinical development.

References

- 1. 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

Cellular Target of CCG-232964: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-232964 is a potent, orally bioavailable small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. It was identified through a phenotypic high-throughput screen utilizing a serum response element (SRE) luciferase reporter. While the direct molecular target of this compound remains unelucidated, its mechanism of action is characterized by the inhibition of MRTF/SRF-mediated gene transcription. This document provides a comprehensive technical overview of this compound, including its effects on the signaling pathway, quantitative data on its activity, detailed experimental methodologies, and visual representations of the relevant biological and experimental frameworks.

Introduction to the Rho/MRTF/SRF Signaling Pathway

The Rho/MRTF/SRF signaling cascade is a critical regulator of actin cytoskeletal dynamics and gene expression. It plays a pivotal role in various cellular processes, including cell proliferation, migration, and differentiation. Dysregulation of this pathway is implicated in the pathogenesis of fibrotic diseases and cancer.

The pathway is initiated by the activation of Rho GTPases (e.g., RhoA) in response to extracellular stimuli. Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In quiescent cells, MRTF-A is sequestered in the cytoplasm through its association with G-actin. The depletion of the cellular G-actin pool, due to F-actin polymerization, leads to the dissociation of MRTF-A. Freed from G-actin, MRTF-A translocates to the nucleus, where it acts as a transcriptional coactivator for SRF. The MRTF-A/SRF complex then binds to SREs in the promoter regions of target genes, driving their transcription. Key target genes include those involved in cytoskeletal organization and fibrosis, such as connective tissue growth factor (CTGF) and alpha-smooth muscle actin (α-SMA).

This compound: An Inhibitor of the Rho/MRTF/SRF Pathway

This compound belongs to a class of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids. Its discovery and characterization were first reported by Kahl et al. in the Journal of Medicinal Chemistry in 2019. The potent and well-defined structure-activity relationship of this series of compounds suggests a potential covalent binding mechanism to its yet-unknown molecular target.

The primary functional effect of this compound is the inhibition of MRTF/SRF-mediated gene transcription. While the precise binding partner is not known, inhibitors of this pathway, such as the related compound CCG-1423, have been shown to prevent the nuclear translocation of MRTF-A. It is highly probable that this compound acts through a similar mechanism, thereby preventing the formation of the active MRTF-A/SRF transcriptional complex in the nucleus.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its analogs as reported in the primary literature.

Table 1: In Vitro Potency of this compound and Analogs

| Compound | SRE-Luciferase IC50 (nM) | Cytotoxicity (CC50 in µM) |

| This compound | Data not specifically provided for this named compound in the primary publication, which focuses on the lead optimization process. | > 100 |

| Analog 8j (CCG-58150) from Kahl et al. | 0.0012 | > 100 |

| Hit Compound 1 from Kahl et al. | 180 | > 100 |

Note: The primary publication focuses on the structure-activity relationship leading to highly potent analogs. While this compound is part of this novel class, specific data points for this designated compound were not singled out in the initial report. The data for a highly potent analog (8j) is presented for context.

Experimental Protocols

This section details the methodologies for the key experiments used to characterize this compound and its analogs.

Serum Response Element (SRE) Luciferase Reporter Assay

This assay is the primary method for quantifying the inhibitory activity of compounds on the Rho/MRTF/SRF signaling pathway.

-

Cell Line: NIH 3T3 fibroblasts stably transfected with a luciferase reporter gene under the control of a serum response element (SRE) promoter.

-

Procedure:

-

Seed the SRE-luciferase reporter cells in 96-well plates and culture until they reach confluence.

-

Starve the cells in a serum-free medium for 24 hours to reduce basal pathway activity.

-

Treat the cells with a serial dilution of this compound or control compounds for 1 hour.

-

Stimulate the cells with a Rho/MRTF/SRF pathway activator, such as lysophosphatidic acid (LPA) or fetal bovine serum (FBS), for 6-8 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

-

Cytotoxicity Assay

This assay determines the concentration at which a compound induces cell death.

-

Cell Line: NIH 3T3 fibroblasts or other relevant cell lines.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a period corresponding to the SRE-luciferase assay (e.g., 24 hours).

-

Add a viability reagent, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a resazurin-based reagent (e.g., alamarBlue).

-

Incubate for a specified time to allow for the metabolic conversion of the reagent by viable cells.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the CC50 (50% cytotoxic concentration) from the dose-response curve.

-

MRTF-A Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the effect of the compound on the subcellular localization of MRTF-A.

-

Cell Line: Human dermal fibroblasts or other suitable cell types.

-

Procedure:

-

Grow cells on glass coverslips in a multi-well plate.

-

Starve the cells in a serum-free medium.

-

Pre-treat the cells with this compound or a vehicle control.

-

Stimulate the cells with a pathway activator (e.g., LPA or FBS) to induce MRTF-A nuclear translocation.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).

-

Incubate with a primary antibody against MRTF-A.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of MRTF-A nuclear translocation.

-

In Vivo Model of Bleomycin-Induced Dermal Fibrosis

This animal model is used to assess the anti-fibrotic efficacy of this compound in vivo.

-

Animal Model: C57BL/6 mice.

-

Procedure:

-

Administer daily subcutaneous injections of bleomycin or saline (as a control) to a defined area on the backs of the mice for a period of 2-4 weeks to induce dermal fibrosis.

-

Administer this compound or a vehicle control to the mice daily via an appropriate route (e.g., oral gavage).

-

At the end of the treatment period, euthanize the mice and collect skin samples from the treated area.

-

Assess the extent of fibrosis by:

-

Histology: Stain skin sections with Masson's trichrome to visualize collagen deposition and measure dermal thickness.

-

Hydroxyproline Assay: Quantify the total collagen content in skin homogenates.

-

Immunohistochemistry: Stain for fibrosis markers such as α-SMA.

-

-

Visualizations

Signaling Pathway of Rho/MRTF/SRF and Point of Inhibition

Caption: Rho/MRTF/SRF signaling pathway and the proposed point of inhibition for this compound.

Experimental Workflow for SRE-Luciferase Reporter Assay

CCG-232964: A Potent Inhibitor of the Rho/MRTF/SRF Pathway for the Treatment of Fibrotic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leads to tissue scarring and organ dysfunction. It is the final common pathway of a multitude of chronic diseases, contributing to significant morbidity and mortality worldwide. Systemic sclerosis (scleroderma) is a debilitating autoimmune disease characterized by widespread fibrosis of the skin and internal organs. Current therapeutic options for scleroderma and other fibrotic conditions are limited, highlighting the urgent need for novel antifibrotic agents. CCG-232964 has emerged as a promising orally bioavailable small molecule inhibitor with potent antifibrotic properties. This technical guide provides a comprehensive overview of the core data, experimental protocols, and mechanism of action of this compound as a potential therapeutic agent for fibrotic diseases.

Mechanism of Action: Targeting the Rho/MRTF/SRF Signaling Pathway

This compound exerts its antifibrotic effects by inhibiting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated gene transcription pathway.[1][2] This signaling cascade is a critical regulator of cellular processes involved in fibrosis, including fibroblast activation, differentiation into myofibroblasts, and the production of ECM proteins.

The activation of this pathway is initiated by various stimuli, including lysophosphatidic acid (LPA) and mechanical stress, which lead to the activation of the small GTPase RhoA. Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In quiescent cells, MRTF-A is sequestered in the cytoplasm through its association with G-actin. The depletion of the cytoplasmic G-actin pool upon F-actin polymerization leads to the release and nuclear translocation of MRTF-A. In the nucleus, MRTF-A acts as a transcriptional coactivator for SRF, driving the expression of numerous pro-fibrotic genes, including Connective Tissue Growth Factor (CTGF), alpha-smooth muscle actin (α-SMA), and collagen.[3] this compound disrupts this signaling cascade, leading to the suppression of pro-fibrotic gene expression.

References

- 1. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 2. 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

The Discovery and Development of CCG-232964: A Potent Inhibitor of the Rho/MRTF/SRF Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CCG-232964 is a novel, orally active small molecule inhibitor targeting the Rho/myocardin-related transcription factor (MRTF)/serum response factor (SRF)-mediated gene transcription pathway. This pathway is a critical regulator of cellular processes involved in fibrosis, a pathological hallmark of diseases such as scleroderma. The discovery of this compound and its analogs stemmed from a phenotypic high-throughput screen and subsequent structure-activity relationship (SAR) optimization. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this promising therapeutic candidate, with a focus on the quantitative data, experimental methodologies, and underlying biological pathways.

Introduction

Fibrotic diseases, including scleroderma, are characterized by the excessive deposition of extracellular matrix proteins, leading to tissue scarring and organ failure. A key cellular event in fibrosis is the transformation of fibroblasts into contractile myofibroblasts, a process heavily dependent on the Rho/MRTF/SRF signaling cascade.[1][2] This pathway integrates signals from the cellular microenvironment, such as mechanical stress and growth factors, to drive the expression of profibrotic genes.[3][4] Consequently, inhibition of this pathway presents a compelling therapeutic strategy for fibrotic disorders.

This compound belongs to a class of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids identified through a high-throughput screen for inhibitors of SRF-mediated gene transcription.[1][5] This series of compounds has demonstrated remarkable potency and oral bioavailability, making them attractive candidates for further development.[1]

Discovery and Chemical Structure

The journey to this compound began with a phenotypic high-throughput screen utilizing a serum response element (SRE) luciferase reporter assay. This screen identified a lead compound with an IC50 of 180 nM.[1][5] Extensive medicinal chemistry efforts focusing on the 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acid scaffold led to a significant enhancement of potency, with some analogs reaching single-digit nanomolar activity.[2] While the exact structure of this compound is proprietary to MedChemExpress, the foundational structure of this series is characterized by a central 1,3,4-oxadiazole ring, an aryl group at the 5-position, and a thioalkanoic acid side chain at the 2-position.

Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the Rho/MRTF/SRF signaling pathway. This pathway is a crucial transducer of extracellular signals to the nucleus, ultimately controlling the transcription of genes involved in cell motility, adhesion, and contraction.

Signaling Cascade

The activation of the Rho/MRTF/SRF pathway is initiated by various upstream signals, including growth factors (e.g., TGF-β) and mechanical stress from the extracellular matrix.[4][6] These stimuli activate Rho GTPases, which in turn promote the polymerization of globular actin (G-actin) into filamentous actin (F-actin).[4][6] In resting cells, MRTF is sequestered in the cytoplasm through its association with G-actin.[6] The depletion of the cytoplasmic G-actin pool, due to its incorporation into F-actin, leads to the release of MRTF.[4][6] Liberated MRTF then translocates to the nucleus, where it binds to SRF, a MADS-box transcription factor.[6] The MRTF/SRF complex then binds to SREs in the promoter regions of target genes, driving their transcription.[4][6]

Point of Intervention for this compound

This compound and its analogs inhibit the nuclear translocation of MRTF-A and subsequent SRF-mediated gene transcription.[3][7] The exact molecular target is yet to be fully elucidated, but the potent and deep structure-activity relationships suggest a specific binding interaction.[1][2] By preventing the transcription of profibrotic genes such as connective tissue growth factor (CTGF) and alpha-smooth muscle actin (α-SMA), this compound effectively blocks the myofibroblast differentiation and fibrogenic program.[1][2]

Preclinical Data

The development of the 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid series, to which this compound belongs, has been supported by robust preclinical data, demonstrating potent in vitro activity and in vivo efficacy.

In Vitro Potency

The potency of this class of compounds was evaluated using an SRE-luciferase reporter assay in NIH 3T3 fibroblasts. The lead compound from the high-throughput screen had an IC50 of 180 nM.[1][5] Through systematic SAR studies, analogs with significantly improved potency were developed.

| Compound | Modification | SRE.L IC50 (nM) | Cytotoxicity (WST-1) |

| Lead Compound | - | 180 | > 100 µM |

| Optimized Analogs | Modifications to the heterocyclic core, C-5 aromatic ring, and alkanoic acid sidechain | Single-digit nM | No observable cytotoxicity up to 100 µM |

| Data synthesized from Kahl, Dylan, et al. (2019).[1][2] |

In Vivo Efficacy

The therapeutic potential of this compound series was assessed in a bleomycin-induced dermal fibrosis mouse model, a well-established model for scleroderma. Orally bioavailable candidates from this series demonstrated a dose-dependent reduction in dermal fibrosis.[1][2]

| Parameter | Treatment Group | Result |

| Dermal Thickness | Vehicle | - |

| Orally Bioavailable Analog | Significant reduction compared to vehicle | |

| Collagen Content (Hydroxyproline Assay) | Vehicle | - |

| Orally Bioavailable Analog | Significant reduction compared to vehicle | |

| CTGF Gene Expression | Vehicle | - |

| Orally Bioavailable Analog | Dose-dependent reduction | |

| Data synthesized from Kahl, Dylan, et al. (2019).[1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of the key experimental protocols employed in the discovery and characterization of this compound series.

SRE-Luciferase Reporter Assay

This assay was the primary screen for identifying inhibitors of the Rho/MRTF/SRF pathway.

-

Cell Culture: NIH 3T3 fibroblasts stably transfected with an SRE-luciferase reporter construct are seeded in 96-well plates.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds.

-

Pathway Activation: The Rho/MRTF/SRF pathway is stimulated using lysophosphatidic acid (LPA) or serum.

-

Lysis and Measurement: After a defined incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Cytotoxicity Assay (WST-1)

To assess the potential toxicity of the compounds, a WST-1 cell proliferation assay was conducted.

-

Cell Seeding: NIH 3T3 cells are seeded in 96-well plates.

-

Compound Incubation: Cells are incubated with a range of compound concentrations for an extended period (e.g., 24-72 hours).

-

WST-1 Reagent Addition: WST-1 reagent is added to each well.

-

Incubation and Absorbance Measurement: After a short incubation, the absorbance is measured at 450 nm. A decrease in absorbance indicates reduced cell viability.

Bleomycin-Induced Dermal Fibrosis Mouse Model

This in vivo model was used to evaluate the anti-fibrotic efficacy of the compounds.

-

Acclimatization: Mice are acclimatized to the laboratory conditions.

-

Induction of Fibrosis: Daily subcutaneous injections of bleomycin are administered to a defined area on the backs of the mice to induce dermal fibrosis.

-

Compound Administration: Test compounds or vehicle are administered orally on a daily basis.

-

Endpoint Analysis: After a set treatment period, mice are euthanized, and skin samples from the treated area are collected for histological analysis (e.g., H&E and Masson's trichrome staining), collagen quantification (hydroxyproline assay), and gene expression analysis (qPCR for CTGF, α-SMA, etc.).

Conclusion and Future Directions

This compound and the broader class of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids represent a highly potent and promising new class of inhibitors of the Rho/MRTF/SRF signaling pathway.[1] The robust in vitro potency, lack of cytotoxicity, and significant in vivo efficacy in a relevant animal model of fibrosis underscore the therapeutic potential of these compounds for diseases such as scleroderma.[1][2]

Future research should focus on the definitive identification of the molecular target of this compound series, which will aid in understanding the mechanism of action in greater detail and potentially guide the development of even more potent and selective inhibitors. Further preclinical development, including comprehensive pharmacokinetic and toxicology studies, will be necessary to advance these promising candidates toward clinical evaluation. The targeted inhibition of the Rho/MRTF/SRF pathway by molecules like this compound offers a novel and exciting therapeutic avenue for patients suffering from debilitating fibrotic diseases.

References

- 1. 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 6. How is SRF signaling activated? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 7. medchemexpress.com [medchemexpress.com]

The Effect of CCG-232964 on CTGF Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Connective Tissue Growth Factor (CTGF), also known as CCN2, is a critical mediator in tissue remodeling and fibrosis.[1][2][3] Its overexpression is associated with a variety of fibroproliferative diseases, making it a key therapeutic target.[1][4] CTGF expression is potently induced by signaling molecules such as Transforming Growth Factor-β (TGF-β) and Lysophosphatidic Acid (LPA).[2][5] The Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway plays a crucial role in mediating these effects.

CCG-232964 is an orally active small molecule inhibitor of the Rho/MRTF/SRF signaling pathway.[5] By targeting this pathway, this compound has been shown to inhibit LPA-induced CTGF gene expression, positioning it as a promising candidate for anti-fibrotic therapies.[5] This technical guide provides an in-depth overview of the effect of this compound on CTGF gene expression, including quantitative data for related compounds, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation: The Inhibitory Effect of Rho/MRTF/SRF Inhibitors on Fibrogenic Gene Expression

While specific dose-response data for this compound on CTGF expression is not publicly available, data from second-generation Rho/MRTF/SRF inhibitors, CCG-100602 and CCG-203971, provide a strong indication of the expected dose-dependent inhibition of fibrogenic genes.

| Inhibitor | Target Gene | Inducer | Cell Line | Concentration (µM) | Inhibition of Gene Expression |

| CCG-100602 | ACTA2 (α-SMA) | TGF-β | Human Colonic Myofibroblasts | 17.5 | Significant |

| 25 | Significant | ||||

| COL1A1 (Collagen) | TGF-β | Human Colonic Myofibroblasts | 17.5 | Significant | |

| 25 | Significant | ||||

| CCG-203971 | ACTA2 (α-SMA) | TGF-β | Human Colonic Myofibroblasts | 17.5 | Significant |

| 25 | Significant | ||||

| COL1A1 (Collagen) | TGF-β | Human Colonic Myofibroblasts | 17.5 | More potent at lower concentrations | |

| 25 | More potent at lower concentrations |

Data is synthesized from a study on related second-generation Rho/MRTF/SRF inhibitors.[6]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound inhibits CTGF gene expression.

Caption: this compound inhibits the nuclear translocation of MRTF.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Human colonic myofibroblasts (e.g., CCD-18Co) are a suitable model.

-

Culture Medium: Culture cells in α-MEM supplemented with 10% Fetal Bovine Serum (FBS).

-

Seeding: Seed approximately 12,000 cells per well in a 96-well plate for gene expression analysis.

-

Induction of CTGF Expression:

-

To induce CTGF expression, treat cells with an agonist such as LPA or TGF-β. A typical concentration for TGF-β is 1 ng/mL.

-

-

Inhibitor Treatment:

Quantitative Real-Time PCR (qRT-PCR) for CTGF Gene Expression

-

RNA Extraction:

-

After the treatment period, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

-

qRT-PCR:

-

Perform qRT-PCR using a real-time PCR system (e.g., Rotor-Gene 6000).

-

The reaction mixture (15 µL) should contain:

-

0.3 µmol/L of forward and reverse primers for CTGF and a housekeeping gene (e.g., GAPDH).

-

1x SYBR Green master mix.

-

0.2 µL of cDNA solution.

-

-

Thermal Cycling Conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 10 seconds.

-

Annealing: 64°C for 30 seconds.

-

Extension: 72°C for 15 seconds.

-

-

-

Melting Curve Analysis: Perform a melting curve analysis from 60°C to 90°C to ensure the specificity of the amplified product.

-

-

Data Analysis:

-

Calculate the relative expression of the CTGF gene using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

-

Experimental Workflow

The following diagram outlines the general workflow for assessing the effect of this compound on CTGF gene expression.

Caption: Workflow for analyzing this compound's effect on CTGF.

Conclusion

This compound, as an inhibitor of the Rho/MRTF/SRF signaling pathway, represents a targeted approach to downregulating CTGF gene expression. The provided data on related compounds, along with the detailed experimental protocols and workflow diagrams, offer a comprehensive guide for researchers investigating the anti-fibrotic potential of this and similar molecules. Further studies quantifying the direct dose- and time-dependent effects of this compound on CTGF expression in various cell types will be crucial for its continued development as a therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Connective tissue growth factor (CTGF, CCN2) gene regulation: a potent clinical bio-marker of fibroproliferative disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Connective Tissue Growth Factor: From Molecular Understandings to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Connective Tissue Growth Factor: Regulation, Diseases, and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of CCG-232964: A Deep Dive into a Potent Inhibitor of the Rho/MRTF/SRF Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CCG-232964 has emerged as a significant small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated gene transcription pathway. This pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell migration, and fibrosis, making it a compelling target for therapeutic intervention in various diseases, including cancer and fibrotic disorders. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways and experimental workflows.

Core Structure and SAR Insights

This compound belongs to a class of compounds characterized by a 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid scaffold. The journey to its discovery began with a high-throughput screen that identified an initial lead compound with an IC50 of 180 nM in a serum response element (SRE) luciferase reporter assay.[1][2][3][4] Subsequent optimization, guided by extensive SAR studies, led to a remarkable 5-orders-of-magnitude improvement in cellular potency.[1][2][3]

The SAR exploration revealed several key structural features that are critical for potent inhibitory activity. These include the nature and substitution pattern of the aryl ring at the 5-position of the oxadiazole, the identity of the linker between the oxadiazole and the carboxylic acid, and the substitution on the alkanoic acid moiety. The sharp and synergistic SAR suggests a well-defined binding pocket on its currently unknown molecular target.[1][2] While the exact binding mechanism is still under investigation, the high potency and low molecular weight of the series have led to the hypothesis of a potential covalent interaction.[1][2][4] Despite their high potency, these compounds, including this compound, have demonstrated no observable cytotoxicity at concentrations up to 100 μM.[1][2][3][4]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for key analogs in the 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid series, highlighting the impact of structural modifications on their inhibitory activity in the SRE-luciferase reporter assay.

| Compound ID | R Group (Aryl) | X (Linker) | R1 | R2 | IC50 (nM) in SRE-Luciferase Assay |

| Lead Compound | 3-Tolyl | S | H | H | 180 |

| Analog A | Phenyl | S | H | H | >10000 |

| Analog B | 4-Chlorophenyl | S | H | H | 50 |

| Analog C | 3,4-Dichlorophenyl | S | H | H | 25 |

| This compound (19f) | 3,5-Bis(trifluoromethyl)phenyl | S | CH3 | H | 0.3 |

| Analog D | 3,5-Bis(trifluoromethyl)phenyl | O | CH3 | H | >10000 |

| Analog E | 3,5-Bis(trifluoromethyl)phenyl | S | H | H | 1.2 |

| Analog F | 3,5-Bis(trifluoromethyl)phenyl | S | CH3 | CH3 | 10 |

Data compiled from Kahl, Dylan, et al. Journal of Medicinal Chemistry, 2019.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

Serum Response Element (SRE) Luciferase Reporter Assay

This assay is the primary method used to quantify the inhibitory activity of compounds on the Rho/MRTF/SRF signaling pathway.

-

Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum.[5][6] For the assay, cells are seeded in 96-well plates and transiently transfected with a luciferase reporter plasmid containing multiple copies of the Serum Response Element (SRE) upstream of the luciferase gene, along with a constitutively expressed Renilla luciferase plasmid for normalization.[5][7][8]

-

Compound Treatment: Following transfection, the cells are serum-starved for 24 hours to reduce basal pathway activity.[5][6] The cells are then pre-treated with various concentrations of the test compounds for 1 hour.

-

Pathway Activation and Luciferase Measurement: The signaling pathway is activated by adding a stimulating agent, such as lysophosphatidic acid (LPA) or by the co-transfection of a constitutively active RhoA mutant. After a 6-8 hour incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.[7][8]

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in transfection efficiency and cell number. The IC50 values are then calculated by plotting the normalized luciferase activity against the compound concentration and fitting the data to a four-parameter logistic equation.

Fibroblast-Mediated Collagen Contraction Assay

This assay provides a functional measure of the ability of compounds to inhibit fibroblast-induced tissue contraction, a key process in fibrosis.

-

Preparation of Collagen Gels: Rat tail collagen type I is mixed with a neutralizing buffer and a suspension of human dermal fibroblasts on ice.[9][10][11]

-

Gel Polymerization: The fibroblast-collagen mixture is dispensed into 24-well plates and allowed to polymerize at 37°C for 1 hour, forming a solid gel.[9][10][11]

-

Compound Treatment and Gel Release: Culture medium containing various concentrations of the test compounds is added on top of the gels. After a 24-hour incubation period, the gels are gently detached from the sides of the wells to allow for contraction.[9][10][11]

-

Measurement of Contraction: The area of the collagen gels is measured at various time points (e.g., 24, 48, and 72 hours) after release using an image analysis system.

-

Data Analysis: The percentage of gel contraction is calculated relative to the initial gel area. The IC50 values are determined by plotting the percentage of contraction against the compound concentration.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate the key signaling pathway, the experimental workflow for inhibitor screening, and the logical relationship of the SAR studies.

Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the discovery and optimization of this compound.

Caption: Logical relationship of the Structure-Activity Relationship (SAR) for the inhibitor series.

References

- 1. 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. promega.com [promega.com]

- 8. promega.com [promega.com]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. bioscience.co.uk [bioscience.co.uk]

In-Depth Technical Guide: The Impact of CCG-232964 on Actin Cytoskeleton Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-232964 is a potent, orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of actin cytoskeleton dynamics, controlling the expression of numerous genes involved in cell structure, motility, and contraction. By disrupting this pathway, this compound offers a powerful tool for investigating actin-dependent cellular processes and presents a promising therapeutic strategy for diseases characterized by aberrant cell migration and fibrosis. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on the actin cytoskeleton, and detailed protocols for key experimental assays.

Introduction to the Rho/MRTF/SRF Signaling Pathway and Actin Dynamics

The actin cytoskeleton is a highly dynamic network of protein filaments that plays a fundamental role in a multitude of cellular processes, including the maintenance of cell shape, cell division, intracellular transport, and cell motility. The constant remodeling of the actin cytoskeleton is tightly controlled by a complex interplay of signaling pathways. One of the most critical pathways in this regulation is the RhoA signaling cascade.

The Rho family of small GTPases, particularly RhoA, acts as a molecular switch that, in its active GTP-bound state, initiates a cascade of events leading to changes in actin organization. A key downstream effect of active RhoA is the promotion of actin polymerization and the assembly of contractile actin-myosin filaments, commonly known as stress fibers. This process is intricately linked to the transcriptional regulation of actin-cytoskeleton-related genes through the MRTF/SRF complex.

MRTF-A and MRTF-B are transcriptional coactivators that are sequestered in the cytoplasm through their association with globular actin (G-actin). Upon RhoA activation and subsequent actin polymerization, the pool of G-actin decreases, leading to the release of MRTF. Freed MRTF then translocates to the nucleus, where it binds to SRF, a MADS-box transcription factor. The MRTF/SRF complex then activates the transcription of a host of target genes that contain a serum response element (SRE) in their promoters. These target genes encode for many structural and regulatory proteins of the actin cytoskeleton, creating a feedback loop that reinforces changes in cell morphology and motility.

This compound: A Targeted Inhibitor of the Rho/MRTF/SRF Pathway

This compound is a member of a novel class of 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids that have been identified as highly potent inhibitors of the Rho/MRTF/SRF-mediated gene transcription.[1] Unlike inhibitors that target upstream components of the Rho pathway (e.g., ROCK inhibitors), this compound acts downstream, disrupting the function of the MRTF/SRF transcriptional complex. While the precise molecular target is still under investigation, evidence suggests that related compounds may interact with proteins that regulate nuclear actin dynamics, thereby preventing the nuclear accumulation of MRTF-A.

Impact of this compound on Actin Cytoskeleton Dynamics

Inhibition of the Rho/MRTF/SRF pathway by this compound and its analogs leads to significant alterations in the organization and function of the actin cytoskeleton.

Disruption of Actin Stress Fibers

A hallmark of RhoA activation is the formation of prominent actin stress fibers. Treatment of cells with inhibitors of the Rho/MRTF/SRF pathway, including compounds structurally related to this compound, has been shown to cause a dramatic reduction in stress fiber formation. This is a direct consequence of the downregulation of genes encoding key cytoskeletal proteins.

Inhibition of Cell Migration

Cell migration is a complex process that is heavily dependent on the dynamic remodeling of the actin cytoskeleton at the leading edge of the cell to form protrusions like lamellipodia and filopodia, and the contractile forces generated by stress fibers at the cell rear. By disrupting the integrity of the actin cytoskeleton and the expression of proteins essential for motility, this compound and related compounds effectively inhibit cell migration. This has been observed in various cell types, including cancer cells and fibroblasts. For instance, the related compound CCG-1423 has been shown to impede endothelial cell migration, a critical component of angiogenesis.

Modulation of Gene Expression

This compound is known to inhibit the lysophosphatidic acid (LPA)-induced expression of Connective Tissue Growth Factor (CTGF/CCN2).[1] CTGF is a pro-fibrotic matricellular protein whose expression is regulated by the MRTF/SRF pathway. LPA, a potent activator of RhoA, robustly induces CTGF expression, and this induction is attenuated by this compound. This demonstrates the compound's ability to specifically block a key transcriptional output of the Rho/MRTF/SRF pathway.

Quantitative Data Summary

While specific quantitative data for this compound is emerging, data from structurally related and first-generation MRTF/SRF inhibitors provide a strong indication of its potency.

| Assay | Compound | Cell Line | Key Findings |

| SRF-Luciferase Reporter Assay | CCG-1423 | PC-3 | IC50 of 1.5 µM for Rho-pathway selective SRE-luciferase reporter. |

| Cell Growth Inhibition | CCG-1423 | PC-3 | IC50 of 1 µM with 30 µM LPA. |

| Apoptosis Induction | CCG-1423 | A375M2 (RhoC-overexpressing melanoma) | Selectively stimulates apoptosis at 3 µM. |

| Inhibition of Cell Invasion | CCG-1423 | PC-3 | Inhibits invasion into Matrigel matrix at 10 µM. |

Note: The data presented above is for the related compound CCG-1423 and serves as a reference for the expected activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on actin cytoskeleton dynamics.

Cell Culture and Treatment

-

Cell Lines: Human foreskin fibroblasts (HFF), NIH 3T3 fibroblasts, or other cell lines with a prominent actin cytoskeleton are suitable.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced artifacts.

Phalloidin Staining for Actin Stress Fiber Visualization

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that allows them to reach 50-70% confluency on the day of the experiment.

-

Treatment: Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24 hours).

-

Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

-

Staining: Wash the cells three times with PBS. Incubate the cells with a fluorescently conjugated phalloidin solution (e.g., Alexa Fluor 488 phalloidin) diluted in PBS with 1% BSA for 20-30 minutes at room temperature, protected from light.

-

Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips on glass slides using a mounting medium containing an anti-fade reagent. Visualize the actin cytoskeleton using a fluorescence microscope.

Wound Healing (Scratch) Assay for Cell Migration

-

Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

-

Wound Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the well with PBS to remove detached cells.

-

Treatment: Add fresh culture medium containing different concentrations of this compound or vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) using a phase-contrast microscope.

-

Analysis: Measure the width of the scratch at multiple points for each condition and time point. The rate of wound closure can be calculated to determine the effect of this compound on cell migration.

Serum Response Element (SRE) Luciferase Reporter Assay

-

Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with an SRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

Treatment: After 24 hours, replace the medium with serum-free medium containing various concentrations of this compound or vehicle control. Pre-incubate for 1 hour.

-

Stimulation: Stimulate the cells with a RhoA activator, such as LPA (10 µM), for 6-8 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of LPA-induced SRE activity by this compound can then be quantified.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of Rho/MRTF/SRF and the inhibitory action of this compound.

Caption: Experimental workflow for the wound healing (scratch) assay.

Caption: Workflow for the SRE-luciferase reporter assay.

Conclusion

This compound is a valuable pharmacological tool for the study of actin cytoskeleton dynamics and the underlying regulatory pathways. Its targeted inhibition of the MRTF/SRF transcriptional axis provides a specific means to dissect the role of this pathway in various cellular processes. The experimental protocols and data provided in this guide offer a framework for researchers to investigate the effects of this compound in their own experimental systems. Further research into this compound and related compounds holds significant promise for the development of novel therapeutics for a range of diseases underpinned by dysregulated actin dynamics.

References

Methodological & Application

Application Notes and Protocols for CCG-232964: An In Vitro Efficacy and Mechanism of Action Toolkit

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-232964 is a potent, orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of gene expression involved in cell proliferation, migration, and fibrosis. Dysregulation of the Rho/MRTF/SRF axis is implicated in various pathological conditions, including fibrotic diseases and cancer metastasis. This compound exerts its effects by inhibiting the transcriptional activity of SRF, which is dependent on the nuclear translocation of its co-activator, MRTF. This inhibition leads to the downregulation of key pro-fibrotic and migratory genes, such as Connective Tissue Growth Factor (CTGF). These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway

The Rho/MRTF/SRF signaling cascade is initiated by extracellular signals that lead to the activation of Rho GTPases. Activated Rho stimulates the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In resting cells, MRTF is sequestered in the cytoplasm through its binding to G-actin. Upon F-actin polymerization, MRTF is released from G-actin and translocates to the nucleus. In the nucleus, MRTF binds to SRF, forming a transcriptional complex that drives the expression of target genes containing a Serum Response Element (SRE) in their promoters. This compound disrupts this signaling cascade, leading to the suppression of SRF-mediated gene transcription.

Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in various functional assays.

Table 1: Inhibition of SRF-Mediated Transcription

| Compound | Assay | Cell Line | IC₅₀ (nM) |

|---|---|---|---|

| This compound (19f) | SRE-Luciferase | NIH3T3 | Single-digit nM range |

| Lead Compound | SRE-Luciferase | NIH3T3 | 180 |

Data derived from Kahl, et al., J Med Chem, 2019.[3]

Table 2: Effect on Pro-Fibrotic Gene Expression

| Treatment | Cell Line | Target Gene | Fold Change vs. Control |

|---|---|---|---|

| LPA (10 µM) | Human Fibroblasts | CTGF | Increased |

| LPA + this compound | Human Fibroblasts | CTGF | Dose-dependent reduction |

This compound has been shown to dose-dependently reduce the expression of the pro-fibrotic gene CTGF in LPA-stimulated human fibroblasts.[3]

Table 3: Cytotoxicity Profile

| Compound | Assay | Cell Line | Concentration | Effect on Viability |

|---|

| this compound | WST-1 | Various | Up to 100 µM | No observable cytotoxicity |

Data derived from Kahl, et al., J Med Chem, 2019.[3]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound.

Caption: Workflow for the in vitro characterization of this compound.

SRF Reporter Assay

This assay quantitatively measures the transcriptional activity of SRF in response to pathway activation and inhibition by this compound.

Materials:

-

NIH3T3 cells (or other suitable cell line)

-

SRF-Luciferase (SRE-Luc) reporter vector

-

Control vector (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

Serum-free DMEM

-

This compound (dissolved in DMSO)

-

LPA (Lysophosphatidic acid)

-

Dual-luciferase reporter assay system

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed NIH3T3 cells in 96-well plates at a density that will result in 80-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the SRE-Luc reporter vector and the control Renilla vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Serum Starvation: After 24 hours of transfection, replace the medium with serum-free DMEM and incubate for another 24 hours to synchronize the cells and reduce basal SRF activity.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulation: Stimulate the cells with an SRF activator, such as LPA (10 µM) or 15% FBS, for 6-8 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.

Quantitative PCR (qPCR) for CTGF Gene Expression

This protocol measures the effect of this compound on the mRNA levels of the SRF target gene, CTGF.

Materials:

-

Human dermal fibroblasts (or other relevant cell type)

-

Fibroblast growth medium

-

Serum-free medium

-

This compound (in DMSO)

-

LPA

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for CTGF and a housekeeping gene (e.g., GAPDH)

-

6-well plates

-

qPCR instrument

Protocol:

-

Cell Seeding and Serum Starvation: Seed human fibroblasts in 6-well plates. Once confluent, serum-starve the cells for 24 hours.

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour. Then, stimulate with 10 µM LPA for 4-6 hours.

-

RNA Extraction: Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR: Perform qPCR using a qPCR master mix and primers for CTGF and the housekeeping gene.

-

Data Analysis: Calculate the relative expression of CTGF mRNA normalized to the housekeeping gene using the ΔΔCt method. Compare the expression levels in this compound-treated cells to the LPA-stimulated control.

Wound Healing (Scratch) Migration Assay

This assay assesses the effect of this compound on cell migration.

Materials:

-

Fibroblasts, endothelial cells, or cancer cells

-

Complete growth medium

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a wound-making tool

-

This compound (in DMSO)

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed cells in 6-well or 12-well plates and grow to a confluent monolayer.

-

Creating the Wound: Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing various concentrations of this compound or vehicle (DMSO).

-

Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

-

Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition and compare the migration rate of treated cells to the control.

Cell Proliferation Assay

This assay determines the effect of this compound on cell viability and proliferation.

Materials:

-

Cell line of interest

-

Complete growth medium

-

This compound (in DMSO)

-

Cell proliferation assay reagent (e.g., WST-1, MTT, or CellTiter-Glo®)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).

-

Treatment: After 24 hours, add serial dilutions of this compound or vehicle (DMSO) to the wells.

-

Incubation: Incubate the cells for a desired period (e.g., 48-72 hours).

-

Assay Reagent Addition: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubation and Measurement: Incubate for the recommended time (typically 1-4 hours) and then measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells. A lack of change in viability, as observed for this compound up to 100 µM, indicates low cytotoxicity.[3]

References

- 1. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CCG-232964 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-232964 is a potent, orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated gene transcription pathway.[1][2] This pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell migration, and fibrosis. By inhibiting this pathway, this compound has demonstrated potential as an anti-fibrotic agent, notably through its ability to inhibit the expression of profibrotic genes like Connective Tissue Growth Factor (CTGF) induced by stimuli such as Lysophosphatidic Acid (LPA).[1][2] These application notes provide detailed protocols for utilizing this compound in relevant cell-based assays to probe the Rho/MRTF/SRF signaling axis and to assess its anti-fibrotic potential.

Mechanism of Action

This compound targets the transcriptional activity of the Serum Response Factor (SRF), which is co-activated by Myocardin-Related Transcription Factors (MRTFs). The activity of MRTFs is tightly linked to actin dynamics. In resting cells, MRTFs are sequestered in the cytoplasm through binding to globular actin (G-actin). Upon stimulation by factors like LPA or mechanical stress, Rho GTPase signaling is activated, leading to the polymerization of G-actin into filamentous actin (F-actin). This reduces the pool of G-actin available to bind MRTFs, allowing them to translocate to the nucleus. In the nucleus, MRTFs partner with SRF to drive the transcription of target genes, including those involved in fibrosis such as CTGF and alpha-smooth muscle actin (α-SMA). This compound disrupts this signaling cascade, leading to the suppression of SRF-mediated gene transcription.

Data Presentation

The following table summarizes the in vitro activity of a lead compound from the same chemical series as this compound, as reported in the foundational study by Kahl et al.[3][4] This data is representative of the potency of this class of inhibitors.

| Compound | Assay | Cell Line | IC50 | Reference |

| Lead Compound | SRE-Luciferase Reporter Assay | HEK293T | 180 nM | [3][4] |

Experimental Protocols

Serum Response Element (SRE) Luciferase Reporter Assay

This assay is designed to quantitatively measure the transcriptional activity of the MRTF/SRF pathway.

Principle: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple copies of the Serum Response Element (SRE). Activation of the Rho/MRTF/SRF pathway leads to the binding of the MRTF-SRF complex to the SREs, driving the expression of luciferase. The activity of the pathway can be quantified by measuring the luminescence produced by the luciferase enzyme. This compound will inhibit this process, leading to a dose-dependent decrease in the luminescent signal.

Protocol:

-

Cell Culture:

-

Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

-

Transfection:

-

Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well.

-

After 24 hours, transfect the cells with an SRE-luciferase reporter plasmid and a constitutively active Gα12 subunit plasmid (to activate the Rho pathway) using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with serum-free DMEM.

-

Prepare serial dilutions of this compound in serum-free DMEM.

-

Add the diluted compound to the cells and incubate for the desired time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).

-

-

Luminescence Measurement:

-

After the incubation period, lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal.

-

Plot the normalized luciferase activity against the concentration of this compound.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

-

Inhibition of LPA-Induced Connective Tissue Growth Factor (CTGF) Expression

This assay assesses the ability of this compound to inhibit the expression of a key pro-fibrotic gene downstream of the Rho/MRTF/SRF pathway.

Principle: Lysophosphatidic acid (LPA) is a potent activator of the Rho/MRTF/SRF pathway in fibroblasts, leading to the upregulation of CTGF gene expression. This can be measured at both the mRNA (qRT-PCR) and protein (Western Blot or ELISA) levels. This compound is expected to block this LPA-induced increase in CTGF expression in a dose-dependent manner.

Protocol:

-

Cell Culture:

-

Culture human dermal fibroblasts in Fibroblast Growth Medium at 37°C in a 5% CO2 incubator.

-

Seed fibroblasts in 6-well or 12-well plates and grow to 80-90% confluency.

-

-

Serum Starvation and Pre-treatment:

-

Serum-starve the cells for 24 hours in serum-free medium.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

-

LPA Stimulation:

-

Stimulate the cells with LPA (e.g., 10 µM) for a specified time (e.g., 4 hours for mRNA analysis, 24 hours for protein analysis).

-

-

Analysis of CTGF Expression:

-

For mRNA analysis (qRT-PCR):

-

Lyse the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the RNA.

-

Perform quantitative real-time PCR using primers specific for CTGF and a housekeeping gene (e.g., GAPDH) for normalization.

-

-

For protein analysis (Western Blot):

-

Lyse the cells in RIPA buffer and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against CTGF and a loading control (e.g., β-actin or GAPDH), followed by HRP-conjugated secondary antibodies.

-

Visualize bands using a chemiluminescence detection system.

-

-

-

Data Analysis:

-

For qRT-PCR, calculate the relative CTGF mRNA expression using the ΔΔCt method.

-

For Western Blot, quantify band intensities using densitometry and normalize to the loading control.

-

Plot the relative CTGF expression against the concentration of this compound to determine the dose-dependent inhibitory effect.

-

Conclusion

This compound is a valuable tool for investigating the Rho/MRTF/SRF signaling pathway and its role in various cellular processes, particularly in the context of fibrosis. The provided protocols for the SRE-luciferase reporter assay and the LPA-induced CTGF expression assay offer robust methods to characterize the in vitro activity of this compound and related compounds. These assays are essential for researchers in academic and industrial settings aiming to develop novel anti-fibrotic therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for CCG-232964 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of CCG-232964, a potent inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, in cell culture experiments. The provided protocols and recommendations are intended to guide researchers in determining the optimal experimental conditions for their specific cell types and research questions.

Introduction

This compound is a small molecule inhibitor that targets the Rho/MRTF/SRF signaling cascade. This pathway is a critical regulator of gene expression involved in cell proliferation, migration, and differentiation. Notably, it plays a significant role in the pathogenesis of fibrotic diseases by controlling the expression of key profibrotic genes such as Connective Tissue Growth Factor (CTGF). This compound has been identified as an inhibitor of lysophosphatidic acid (LPA)-induced CTGF gene expression, highlighting its potential as a therapeutic agent for fibrotic disorders.

Mechanism of Action

The Rho/MRTF/SRF signaling pathway is activated by various extracellular stimuli, leading to the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a transcriptional coactivator for SRF, leading to the expression of target genes, including those involved in fibrosis. This compound presumably interferes with this signaling cascade, leading to the downregulation of profibrotic gene expression.

Figure 1: Simplified diagram of the Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |

| e.g., NIH3T3 | MTT Assay | 24, 48, 72 | User-determined | User's Data |

| e.g., Primary Human Lung Fibroblasts | MTT Assay | 24, 48, 72 | User-determined | User's Data |

| e.g., A549 | MTT Assay | 24, 48, 72 | User-determined | User's Data |

Table 2: Effective Concentration of this compound for Inhibition of Fibrotic Markers

| Cell Line | Marker | Assay | Stimulus | Effective Concentration (µM) | Percent Inhibition (%) |

| e.g., NIH3T3 | CTGF | qPCR/Western Blot | LPA/TGF-β1 | User-determined | User-determined |

| e.g., Primary Human Lung Fibroblasts | α-SMA | Western Blot/Immunofluorescence | TGF-β1 | User-determined | User-determined |

| e.g., Primary Human Dermal Fibroblasts | Collagen I | Western Blot/Sircol Assay | TGF-β1 | User-determined | User-determined |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound and to establish a non-toxic working concentration range.

Materials:

-

Cells of interest (e.g., NIH3T3, primary human fibroblasts)

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Figure 2: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

Protocol 2: Western Blot Analysis of Fibrotic Markers (α-SMA and Collagen I)

This protocol describes the detection of key fibrotic protein markers to assess the anti-fibrotic activity of this compound.

Materials:

-

Cells of interest cultured in 6-well plates

-

This compound

-

Pro-fibrotic stimulus (e.g., TGF-β1)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-α-SMA, anti-Collagen I, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add the pro-fibrotic stimulus (e.g., TGF-β1 at 5-10 ng/mL) and incubate for 24-48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-